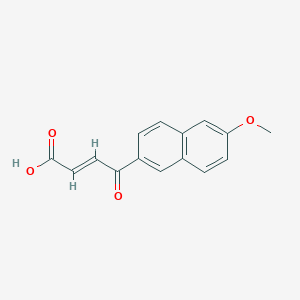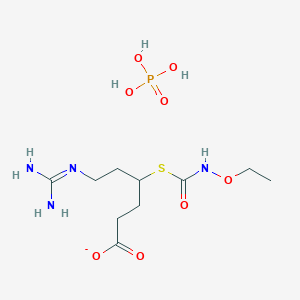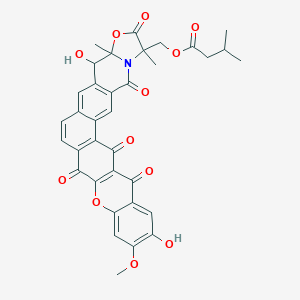
19-Ethynyl-19-hydroxyandrost-4-en-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Ethynyl-19-hydroxyandrost-4-en-17-one, also known as Mifepristone, is a synthetic steroid that was first synthesized in 1980. It is a potent antagonist of the progesterone receptor and is used as an abortifacient in early pregnancy. Mifepristone has also been studied for its potential use in the treatment of various diseases, including endometriosis, breast cancer, and Cushing's syndrome.
Wirkmechanismus
19-Ethynyl-19-hydroxyandrost-4-en-17-one acts as an antagonist of the progesterone receptor, blocking the effects of progesterone. Progesterone is a hormone that is essential for the maintenance of pregnancy. By blocking the effects of progesterone, 19-Ethynyl-19-hydroxyandrost-4-en-17-one can induce abortion in early pregnancy. In breast cancer, 19-Ethynyl-19-hydroxyandrost-4-en-17-one inhibits the growth of estrogen receptor-positive breast cancer cells by blocking the effects of estrogen. In endometriosis, 19-Ethynyl-19-hydroxyandrost-4-en-17-one reduces the size of endometrial implants by blocking the effects of progesterone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 19-Ethynyl-19-hydroxyandrost-4-en-17-one vary depending on the disease being treated. In early pregnancy, 19-Ethynyl-19-hydroxyandrost-4-en-17-one induces abortion by blocking the effects of progesterone. In breast cancer, 19-Ethynyl-19-hydroxyandrost-4-en-17-one inhibits the growth of estrogen receptor-positive breast cancer cells by blocking the effects of estrogen. In endometriosis, 19-Ethynyl-19-hydroxyandrost-4-en-17-one reduces the size of endometrial implants by blocking the effects of progesterone. 19-Ethynyl-19-hydroxyandrost-4-en-17-one has also been shown to have anti-inflammatory effects and can reduce the levels of inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
19-Ethynyl-19-hydroxyandrost-4-en-17-one has several advantages for lab experiments. It is a potent antagonist of the progesterone receptor and can be used to study the effects of progesterone in various diseases. 19-Ethynyl-19-hydroxyandrost-4-en-17-one has also been shown to have anti-inflammatory effects, making it useful for studying the role of inflammation in disease. However, 19-Ethynyl-19-hydroxyandrost-4-en-17-one has several limitations for lab experiments. It is a potent abortifacient and must be handled with care. 19-Ethynyl-19-hydroxyandrost-4-en-17-one also has a short half-life in the body and must be administered frequently in experiments.
Zukünftige Richtungen
There are several future directions for the study of 19-Ethynyl-19-hydroxyandrost-4-en-17-one. In breast cancer, 19-Ethynyl-19-hydroxyandrost-4-en-17-one has shown promising results in preclinical studies and is currently being studied in clinical trials. In endometriosis, 19-Ethynyl-19-hydroxyandrost-4-en-17-one has been shown to reduce the size of endometrial implants and alleviate symptoms in women with the condition. Further studies are needed to determine the long-term effects of 19-Ethynyl-19-hydroxyandrost-4-en-17-one in endometriosis. 19-Ethynyl-19-hydroxyandrost-4-en-17-one has also been studied for its potential use in the treatment of Cushing's syndrome, a condition in which the body produces too much cortisol. Further studies are needed to determine the efficacy of 19-Ethynyl-19-hydroxyandrost-4-en-17-one in the treatment of Cushing's syndrome.
Synthesemethoden
The synthesis of 19-Ethynyl-19-hydroxyandrost-4-en-17-one involves the reaction of 16-dehydropregnenolone acetate with ethynylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then hydrolyzed to form 19-Ethynyl-19-hydroxyandrost-4-en-17-one. This synthesis method was first reported by Duan and colleagues in 1980 and has since been modified and improved upon by other researchers.
Wissenschaftliche Forschungsanwendungen
19-Ethynyl-19-hydroxyandrost-4-en-17-one has been extensively studied for its potential use in the treatment of various diseases. In breast cancer, 19-Ethynyl-19-hydroxyandrost-4-en-17-one has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells. It has also been studied for its potential use in the treatment of endometriosis, a condition in which the tissue that normally lines the uterus grows outside of it. 19-Ethynyl-19-hydroxyandrost-4-en-17-one has been shown to reduce the size of endometrial implants and alleviate symptoms in women with endometriosis.
Eigenschaften
CAS-Nummer |
135144-30-8 |
|---|---|
Produktname |
19-Ethynyl-19-hydroxyandrost-4-en-17-one |
Molekularformel |
C5H5NO3S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(8R,9S,10S,13S,14S)-10-[(1S)-1-hydroxyprop-2-ynyl]-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H28O2/c1-3-18(22)21-12-5-4-6-14(21)7-8-15-16-9-10-19(23)20(16,2)13-11-17(15)21/h1,6,15-18,22H,4-5,7-13H2,2H3/t15-,16-,17-,18-,20-,21+/m0/s1 |
InChI-Schlüssel |
PNYTVFWLOYBJNO-JPRZGNOKSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34[C@H](C#C)O |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(C#C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(C#C)O |
Synonyme |
19-EHAEO 19-ethynyl-19-hydroxyandrost-4-en-17-one 19-ethynyl-19-hydroxyandrost-4-en-17-one, (19R)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)


![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)



![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)